(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound "(4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with a 3-chlorophenyl group, a 4,6-dimethylbenzothiazolyl moiety, and a hydroxy(5-methylfuran-2-yl)methylidene unit. The pyrrolidine-2,3-dione scaffold is a cyclic diketone capable of hydrogen bonding, while the benzothiazole and furan groups contribute aromatic and electronic effects.
Properties
Molecular Formula |
C25H19ClN2O4S |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19ClN2O4S/c1-12-9-13(2)20-18(10-12)33-25(27-20)28-21(15-5-4-6-16(26)11-15)19(23(30)24(28)31)22(29)17-8-7-14(3)32-17/h4-11,21,30H,1-3H3 |
InChI Key |
RPKRCYUCPWVDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)C4=NC5=C(C=C(C=C5S4)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can be achieved through a multi-step synthetic route. One possible method involves the following steps:
Formation of the Benzothiazole Moiety: The synthesis begins with the formation of the benzothiazole ring by reacting 4,6-dimethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions.
Synthesis of the Pyrrolidine-2,3-dione Core: The pyrrolidine-2,3-dione core can be synthesized by the condensation of an appropriate α,β-unsaturated carbonyl compound with an amine, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenylboronic acid and a suitable halide.
Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of a suitable precursor, such as a 2,3-dihydroxycarbonyl compound, under acidic or basic conditions.
Final Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The furan ring can participate in cyclization reactions to form fused ring systems under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Cyclization Conditions: Acidic or basic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Cyclization: Formation of fused ring systems
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione is being investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its diverse reactivity allows for the synthesis of a wide range of products with various applications.
Mechanism of Action
The mechanism of action of (4E)-5-(3-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Substitution Patterns on the Aromatic Ring
- Chlorophenyl vs. Dichlorophenyl: The compound in , "(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione," replaces the 3-chlorophenyl group with a 3,4-dichlorophenyl moiety. This substitution may also introduce steric hindrance, affecting binding to flat aromatic pockets in biological targets .
- Chlorophenyl vs. Methoxyphenyl: Another analog, "(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-methoxy-4-pentoxy-phenyl)-4-[oxidanyl(phenyl)methylidene]pyrrolidine-2,3-dione" (), substitutes the chlorophenyl group with methoxy and pentoxy groups. Methoxy groups are electron-donating, which could alter π-π stacking efficiency compared to the electron-withdrawing chlorine. The pentoxy chain may improve solubility in nonpolar environments but increase metabolic vulnerability .
Heterocyclic Modifications
- Benzothiazole vs. Thiadiazole: The compound in , "(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione," replaces the benzothiazole with a thiadiazole ring. However, the 4,6-dimethylbenzothiazole in the target compound may offer greater metabolic stability due to steric protection of the thiazole ring .
- Furan vs. Thiophene: The analog "(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[oxidanyl(phenyl)methylidene]-5-thiophen-2-yl-pyrrolidine-2,3-dione" () substitutes the 5-methylfuran with thiophene. Thiophene’s higher aromaticity (resonance energy ~121 kJ/mol vs.
Functional Group Analysis
- Hydroxy Group Impact: The hydroxy group in the methylidene substituent of the target compound enables hydrogen bonding, as seen in ’s triazole-thione derivative, where N–H···O/S interactions stabilize crystal packing. This group may improve binding to hydrophilic targets compared to non-hydroxylated analogs like "(4E)-4-[oxidanyl(phenyl)methylidene]" derivatives .
- In contrast, the 5-methyl-1,3,4-thiadiazol-2-yl group in ’s compound lacks such protection, possibly leading to faster metabolic clearance .
Computational and Structural Insights
Wavefunction analysis using Multiwfn () could elucidate electronic differences. Additionally, the hydroxy group’s electron localization function (ELF) peak (~0.85) indicates strong hydrogen-bond donor capacity .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrolidine ring : A five-membered ring containing nitrogen.
- Benzothiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer properties.
- Chlorophenyl group : Often associated with enhanced biological activity.
- Hydroxy(5-methylfuran-2-yl)methylidene : This functional group may contribute to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including compounds similar to the one , exhibit significant antimicrobial properties. For example:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that certain thiazole derivatives showed antibacterial potency against various pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0033 to 0.046 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
The proposed mechanisms for the antimicrobial activity of benzothiazole derivatives include:
- Inhibition of Topoisomerases : Compounds have been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to cell death .
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial membranes, leading to increased permeability and eventual cell lysis.
Case Studies
- Antibacterial Efficacy : A specific case study evaluated the antibacterial efficacy of a benzothiazole derivative against E. coli and S. aureus. The compound demonstrated an IC50 value of 12 μM against E. coli DNA gyrase, indicating strong inhibitory activity .
- Cytotoxicity Assessment : In vitro assays conducted on human liver cell lines (HepG2) showed that certain benzothiazole derivatives exhibited low cytotoxicity, suggesting a favorable therapeutic index for further development .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for preparing this pyrrolidine-2,3-dione derivative?
The compound can be synthesized via multicomponent cyclocondensation reactions. A general approach involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and ketones in a DMF-acetic acid mixture. Sodium acetate acts as a catalyst, while DMF enhances solubility. Reflux for 2–4 hours, followed by recrystallization from DMF-ethanol, yields crystalline products . For analogous heterocycles, multi-step protocols using hydrazine intermediates and Pd-catalyzed cross-coupling reactions are recommended .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR/IR Spectroscopy : Proton environments are identified via H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm). Carbonyl stretches (C=O) appear at 1680–1750 cm in IR spectra .
- X-Ray Crystallography : Single-crystal X-ray diffraction resolves hydrogen bonding (e.g., N–H···O/S interactions) and confirms stereochemistry. Average C–C bond distances (1.35–1.48 Å) and R-factor values (<0.05) validate structural integrity .
Q. What preliminary biological screening methods are applicable for this compound?
Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC determination). Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC values) guide further optimization .
Advanced Research Questions
Q. How can molecular docking studies elucidate its mechanism of action?
Docking simulations (e.g., AutoDock Vina, MOE) model interactions with target proteins (e.g., enzymes, receptors). The compound’s furan and benzothiazole moieties exhibit π-π stacking with aromatic residues (e.g., Tyr, Phe), while the chlorophenyl group contributes hydrophobic contacts. Binding affinity (ΔG < -7 kcal/mol) and RMSD (<2 Å) validate pose reliability .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC values may arise from assay conditions (e.g., pH, serum content). Cross-validate using orthogonal methods:
Q. What computational methods predict electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze frontier molecular orbitals (HOMO-LUMO gap > 3 eV indicates stability). Electrostatic potential maps highlight nucleophilic/electrophilic sites (e.g., carbonyl oxygen as a nucleophile) .
Q. How to design derivatives for enhanced bioactivity?
- Substitution : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 3-chlorophenyl ring to improve target affinity.
- Scaffold Hybridization : Replace the benzothiazole with oxadiazole (e.g., 1,3,4-oxadiazole) to modulate lipophilicity (clogP < 5) .
Q. What analytical strategies validate reaction intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
